![molecular formula C11H13N3O4 B1599307 Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate CAS No. 73647-04-8](/img/structure/B1599307.png)
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Science
Research has revealed the synthesis and properties of azo polymers, where interactions between azo groups and side groups like Nitrophenyl derivatives produce significant shifts in absorption maxima and enable photoinduced birefringence. This cooperative motion of groups in amorphous polymers suggests potential applications in reversible optical storage technologies, emphasizing the high photoinduced birefringence efficiency of such copolymers with low azo contents (Meng et al., 1996).
Nanocatalysis
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate derivatives have been explored in the context of nanocatalysis. For example, Poly(3,4-ethylenedioxythiophene) has been used to immobilize metal particle catalysts and reagents for catalytic activities in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, indicating the compound's potential as a component in polymer-supported systems for catalytic reactions (Sivakumar & Phani, 2011).
Crystal Packing Interactions
In the realm of crystallography, derivatives of this compound have been studied for their unique crystal packing interactions, utilizing N⋯π and O⋯π interactions over traditional hydrogen bonding. This suggests the significance of such compounds in understanding non-classical interactions in crystal engineering (Zhang, Wu, & Zhang, 2011).
Organic Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized and characterized, revealing their potential in forming various heterocyclic compounds and indicating strong electrophilic properties. Studies have also demonstrated antimicrobial activities, showing the compound's utility in developing new therapeutic agents (Rawat & Singh, 2015); (Saleh, Abdelhamid, & Hassaneen, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine followed by the addition of acetic anhydride and sodium acetate.", "Starting Materials": [ "Ethyl acetoacetate", "4-nitrophenylhydrazine", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-nitrophenylhydrazine in ethanol to form Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate.", "Step 2: Acetic anhydride and sodium acetate are added to the reaction mixture and heated under reflux for several hours.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration and recrystallization." ] } | |
Numéro CAS |
73647-04-8 |
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[(4-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-4-6-10(7-5-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- |
Clé InChI |
VSGYFZZDRUPMBM-WQLSENKSSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



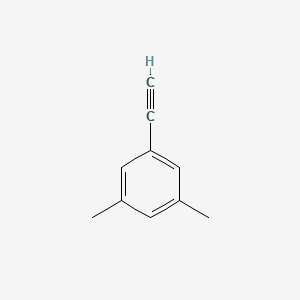
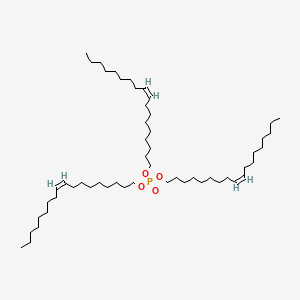
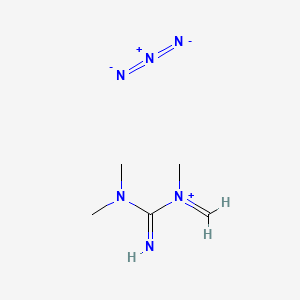
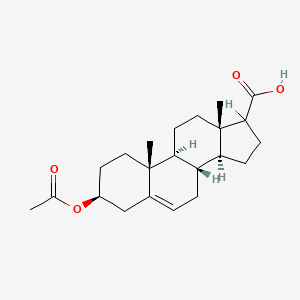

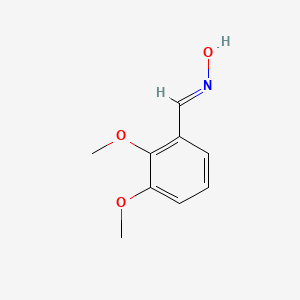
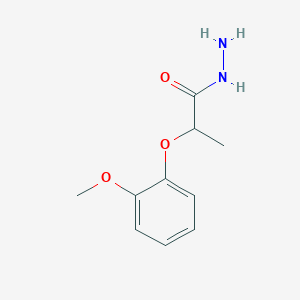
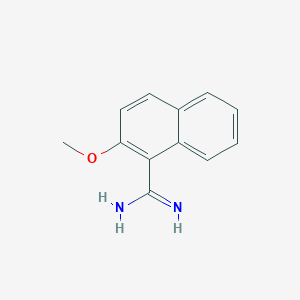

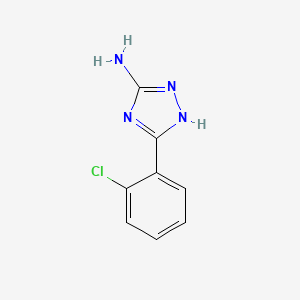
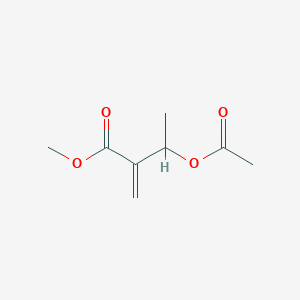
![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)

